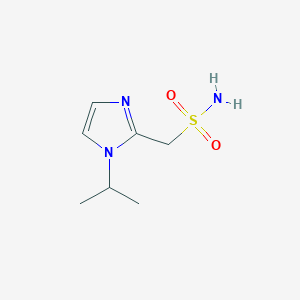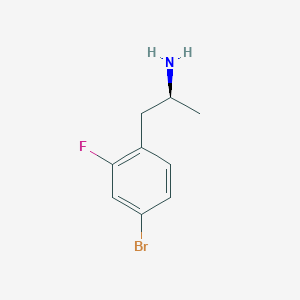![molecular formula C12H22N2 B11756884 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yl)-3-azabicyclo[321]octane is a bicyclic compound that features a piperidine ring fused to an azabicyclo[321]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable cyclizing agent to form the bicyclic structure. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as protected piperidine carboxylates. These intermediates can then undergo further reactions, including sulfation and cyclization, to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been studied as a high-affinity antagonist for the h5-HT2A receptor, where it binds to the receptor and inhibits its activity . The pathways involved in its mechanism of action include receptor binding and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane include other bicyclic and piperidine derivatives, such as:
Uniqueness
The uniqueness of 3-(Piperidin-4-yl)-3-azabicyclo[321]octane lies in its specific bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H22N2 |
|---|---|
Peso molecular |
194.32 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22N2/c1-2-11-7-10(1)8-14(9-11)12-3-5-13-6-4-12/h10-13H,1-9H2 |
Clave InChI |
LAEBXYAXNBNKNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN(C2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


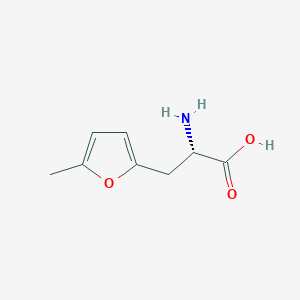
![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
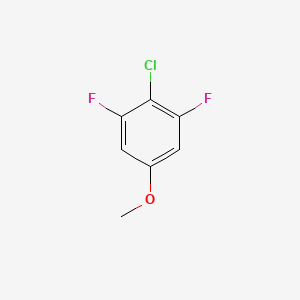
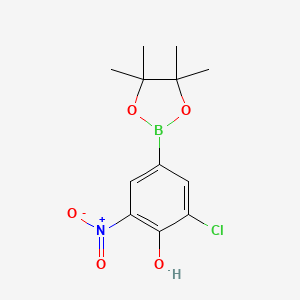

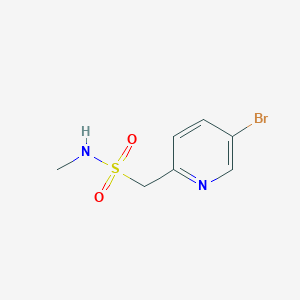

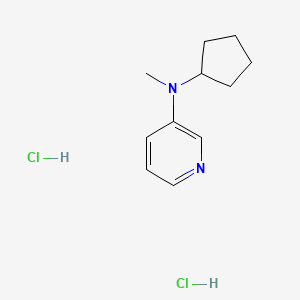
![9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11756853.png)
![2-ethenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B11756854.png)
![2-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B11756865.png)
